molecular formula C15H15ClN4 B3092861 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline CAS No. 1236924-17-6

7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline

Cat. No.: B3092861
CAS No.: 1236924-17-6
M. Wt: 286.76 g/mol
InChI Key: FRRPLJALNOTCSV-UHFFFAOYSA-N
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Description

7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline is a chemical compound that belongs to the class of quinoxalines. This compound is known for its significant role in medicinal chemistry due to its diverse pharmacological properties.

Scientific Research Applications

7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline has been extensively studied for its applications in scientific research:

Future Directions

The use of 7-Chloro-4-(piperazin-1-yl)quinoline in the synthesis of piperaquine or one of its pharmaceutically acceptable salts has been suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline typically involves the reaction of 7-chloroquinoxaline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its broad spectrum of pharmacological activities and its potential as a versatile scaffold in drug design. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPLJALNOTCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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